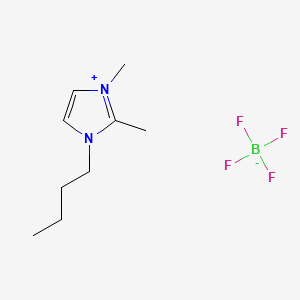

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

Description

Properties

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)5/h7-8H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAIYEJBOWHUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047909 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402846-78-0 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate, an ionic liquid with applications in various fields of chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Introduction

This compound ([BMMIM][BF4]) is a room-temperature ionic liquid (RTIL) that has garnered interest due to its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvent characteristics. Its synthesis is typically a two-step process involving the quaternization of 1,2-dimethylimidazole to form the 1-butyl-2,3-dimethylimidazolium cation, followed by an anion exchange reaction to introduce the tetrafluoroborate anion.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-stage process. The first stage involves the N-alkylation of 1,2-dimethylimidazole with a butyl halide, typically bromobutane, to produce 1-butyl-2,3-dimethylimidazolium bromide. The subsequent stage is a metathesis reaction where the bromide anion is exchanged for a tetrafluoroborate anion.

Experimental Protocols

Synthesis of 1,2-Dimethylimidazole

The precursor, 1,2-dimethylimidazole, can be synthesized via the methylation of 2-methylimidazole.

Protocol:

-

In a three-mouth flask, combine 128 g of 2-methylimidazole with 100 ml of DMF.

-

Heat the mixture to 120 °C in an oil bath.

-

Slowly add 280 g of dimethyl carbonate dropwise, maintaining the temperature between 135-140 °C over 5-6 hours.

-

After the addition is complete, maintain the temperature at 145 °C for 2 hours.

-

Monitor the reaction for the conversion of 2-methylimidazole, which should reach approximately 98%.

-

Remove the solvent by reduced pressure distillation at 90 °C and 4.0 kPa.

-

Purify the product by vacuum rectification at 4.0 kPa, collecting the distillate at 100-110 °C to yield high-purity 1,2-dimethylimidazole.[1][2]

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide

This procedure details the quaternization of 1,2-dimethylimidazole with n-bromobutane.[3]

Materials and Reagents:

-

1,2-Dimethylimidazole (50 g)

-

n-Bromobutane (80 g)

-

Deionized water

-

Decolorizing charcoal

Equipment:

-

200 mL two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Lyophilizer (freeze dryer)

-

Vacuum oven

Procedure:

-

To a 200 mL two-necked round-bottom flask equipped with a reflux condenser, add 50 g of 1,2-dimethylimidazole.

-

Slowly add 80 g of n-bromobutane to the flask, ensuring the temperature of the solution does not exceed 40 °C.

-

Prepare a solution of the resulting mixture in deionized water.

-

Add 3 g of decolorizing charcoal to the solution.

-

Heat the mixture at 65 °C for 24 hours with stirring.

-

Cool the solution to room temperature and filter to remove the charcoal. The filtrate should be colorless.

-

Remove the water from the filtrate using a lyophilizer.

-

Dry the resulting solid under vacuum at 65 °C for 48 hours to yield 1-Butyl-2,3-dimethylimidazolium bromide as a white solid.[3]

Step 2: Anion Exchange to this compound

This protocol describes the metathesis reaction to replace the bromide anion with the tetrafluoroborate anion. This procedure is adapted from the synthesis of similar imidazolium tetrafluoroborate salts.[4][5][6]

Materials and Reagents:

-

1-Butyl-2,3-dimethylimidazolium bromide (from Step 1)

-

Sodium tetrafluoroborate (NaBF4)

-

Acetone or Dichloromethane (CH2Cl2)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum drying oven

Procedure:

-

Dissolve the 1-Butyl-2,3-dimethylimidazolium bromide in a suitable solvent such as acetone or water.

-

In a separate container, prepare a solution of sodium tetrafluoroborate in the same solvent.

-

Add the sodium tetrafluoroborate solution portion-wise to the stirred solution of 1-Butyl-2,3-dimethylimidazolium bromide.

-

Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for several hours to overnight to allow for the precipitation of the sodium bromide byproduct.

-

Filter the reaction mixture to remove the precipitated sodium bromide.

-

If the product is in an organic solvent, wash the filtrate with water to remove any remaining inorganic salts. If the reaction was performed in water, extract the product into an organic solvent like dichloromethane.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Further dry the resulting viscous liquid under high vacuum to obtain pure this compound.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 1-Butyl-2,3-dimethylimidazolium bromide and the analogous 1-Butyl-3-methylimidazolium tetrafluoroborate.

Table 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide [3]

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) |

| 1,2-Dimethylimidazole | 96.13 | 50 | 0.52 | - |

| n-Bromobutane | 137.02 | 80 | 0.58 | - |

| 1-Butyl-2,3-dimethylimidazolium Bromide | 233.15 | - | - | 98 |

Table 2: Representative Anion Exchange for 1-Butyl-3-methylimidazolium Tetrafluoroborate [4]

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) |

| 1-Butyl-3-methylimidazolium Chloride | 174.67 | 30.00 | 0.172 | - |

| Sodium Tetrafluoroborate | 109.79 | 20.00 | 0.182 | - |

| 1-Butyl-3-methylimidazolium Tetrafluoroborate | 226.02 | 34.2-34.3 | 0.151-0.152 | 89 |

Workflow Diagrams

References

- 1. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]

- 2. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]

- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 6. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate ([Bdmim][BF4])

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-butyl-2,3-dimethylimidazolium tetrafluoroborate, commonly referred to as [Bdmim][BF4]. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are utilizing or considering the application of this specific ionic liquid. The guide encompasses a detailed summary of its quantitative physicochemical parameters, including density, viscosity, and thermal properties. Furthermore, it outlines detailed experimental protocols for the measurement of these key characteristics, ensuring reproducibility and methodological rigor. Visual representations of experimental workflows for property determination and a plausible synthesis route are provided using Graphviz diagrams to facilitate a deeper understanding of the practical aspects of working with [Bdmim][BF4].

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, and they have garnered significant attention across various scientific disciplines due to their unique and tunable physicochemical properties. These properties include negligible vapor pressure, high thermal stability, and a wide electrochemical window. This compound, [Bdmim][BF4], is a member of the imidazolium-based family of ionic liquids. The methylation at the C2 position of the imidazolium ring imparts distinct characteristics compared to its more common analogue, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), particularly in terms of its stability and solvent properties. A thorough understanding of its physicochemical profile is paramount for its effective application in fields such as organic synthesis, electrochemistry, and particularly in the formulation and delivery of pharmaceuticals. This guide aims to consolidate the available data on the core properties of [Bdmim][BF4] into a single, comprehensive resource.

Physicochemical Properties

The core physicochemical properties of [Bdmim][BF4] are summarized in the tables below. Where experimental data for [Bdmim][BF4] is not available, data for the closely related 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) is provided for comparative purposes, with a clear denotation.

General Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₇BF₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 240.05 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow viscous liquid | --INVALID-LINK-- |

Density

The density of pure [Bdmim][BF4] has been experimentally determined across a range of temperatures.

| Temperature (K) | Density (g/cm³) |

| 298.15 | 1.198 |

| 303.15 | 1.194 |

| 313.15 | 1.187 |

| 323.15 | 1.180 |

| 333.15 | 1.173 |

| 343.15 | 1.166 |

| 353.15 | 1.159 |

Data sourced from Ciocîrlan, O., Iulian, O., & Pleșu, V. (2012). Properties of Pure this compound Ionic Liquid and Its Binary Mixtures with Dimethyl Sulfoxide and Acetonitrile. Journal of Chemical & Engineering Data, 57(11), 3142–3148.

Viscosity

The dynamic viscosity of pure [Bdmim][BF4] exhibits a strong dependence on temperature.

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 298.15 | 456 |

| 303.15 | 345 |

| 313.15 | 208 |

| 323.15 | 134 |

| 333.15 | 91.2 |

| 343.15 | 64.8 |

| 353.15 | 47.7 |

Data sourced from Ciocîrlan, O., Iulian, O., & Pleșu, V. (2012). Properties of Pure this compound Ionic Liquid and Its Binary Mixtures with Dimethyl Sulfoxide and Acetonitrile. Journal of Chemical & Engineering Data, 57(11), 3142–3148 and a commercial supplier.

Thermal Properties

| Property | Value for [Bdmim][BF4] | Comparative Value for [Bmim][BF4] | Source |

| Melting Point | 37 °C (310.15 K) | -85 °C (188.15 K) (Glass Transition) | --INVALID-LINK--,[1] |

| Decomposition Temperature (Tonset) | 380 °C (653.15 K) | 360-420 °C (633.15-693.15 K) | --INVALID-LINK--,[1] |

| Glass Transition Temperature (Tg) | Data not available | -85 °C (188.15 K) | [1] |

| Heat Capacity (Cp) | Data not available | 351.5 - 364.8 J/(mol·K) at 25 °C | --INVALID-LINK-- |

Note: The thermal properties of ionic liquids can be significantly influenced by purity, water content, and the experimental method used for determination.

Electrochemical Properties

| Property | Value for [Bdmim][BF4] | Comparative Value for [Bmim][BF4] | Source |

| Electrochemical Window | 4.2 V | ~4.0 V | --INVALID-LINK--,[1] |

| Ionic Conductivity | Data not available | ~3 mS/cm at room temperature | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of [Bdmim][BF4].

Synthesis of [Bdmim][BF4]

A plausible synthesis route for [Bdmim][BF4] involves a two-step process: the quaternization of 1,2-dimethylimidazole followed by anion exchange.

-

Quaternization: 1,2-dimethylimidazole is reacted with an equimolar amount of 1-bromobutane. The reaction mixture is typically heated under reflux in a suitable solvent (e.g., acetonitrile) for several hours. After cooling, the solvent is removed under reduced pressure to yield 1-butyl-2,3-dimethylimidazolium bromide ([Bdmim][Br]) as a crude product. The product is then purified by recrystallization or washing with a non-polar solvent like ethyl acetate to remove unreacted starting materials.

-

Anion Exchange: The purified [Bdmim][Br] is dissolved in a suitable solvent, such as water or acetone. An equimolar amount of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or ammonium tetrafluoroborate (NH₄BF₄), is added to the solution. The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to facilitate the metathesis reaction. The resulting [Bdmim][BF4] is then extracted using a suitable organic solvent like dichloromethane. The organic phase is washed with deionized water to remove any remaining halide salts. Finally, the solvent is removed under vacuum, and the ionic liquid is dried at an elevated temperature (e.g., 70-80 °C) under high vacuum for several hours to remove any residual water and solvent.

Density Measurement

The density of [Bdmim][BF4] as a function of temperature is typically measured using a vibrating tube densimeter.

-

Calibration: The instrument is calibrated using two standards of known density, usually dry air and deionized water, at the desired temperatures.

-

Sample Preparation: The ionic liquid sample is degassed under vacuum to remove any dissolved gases that could affect the density measurement.

-

Measurement: A small volume of the degassed sample is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample cell is precisely controlled using a Peltier system or a circulating water bath. Measurements are taken at various temperatures, allowing for thermal equilibration at each setpoint.

-

Data Analysis: The instrument's software calculates the density of the sample based on the measured oscillation period and the calibration data.

Viscosity Measurement

The dynamic viscosity of [Bdmim][BF4] is commonly determined using a rotational viscometer or a falling-ball viscometer.

-

Instrument Setup: The viscometer is assembled with the appropriate spindle or measuring system for the expected viscosity range of the ionic liquid.

-

Sample Loading: A known volume of the [Bdmim][BF4] sample is placed in the sample cup or cell.

-

Temperature Control: The temperature of the sample is precisely controlled using a jacketed sample holder connected to a circulating bath. The sample is allowed to reach thermal equilibrium.

-

Measurement:

-

Rotational Viscometer: The spindle is rotated at a series of defined speeds (shear rates), and the corresponding torque required to maintain that speed is measured. The viscosity is calculated from the shear stress (related to torque) and the shear rate.

-

Falling-Ball Viscometer: The time it takes for a ball of known density and diameter to fall a specific distance through the ionic liquid is measured. The viscosity is then calculated using Stokes' law, correcting for the geometry of the tube.

-

-

Data Acquisition: Viscosity measurements are recorded at various temperatures to determine the temperature-dependent viscosity profile.

Thermal Analysis

Thermal properties such as decomposition temperature, melting point, and glass transition temperature are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: A small, accurately weighed sample of [Bdmim][BF4] (typically 5-10 mg) is placed in a TGA pan.

-

Experimental Conditions: The sample is heated in a controlled atmosphere (usually inert, e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature.

-

Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss begins. The decomposition of [Bdmim][BF4] has been found to follow the Avrami-Erofeev model.[2][3]

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small amount of [Bdmim][BF4] (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which typically involves cooling the sample to a low temperature (e.g., -150 °C), followed by heating at a constant rate (e.g., 10 °C/min).

-

Data Collection: The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Analysis:

-

Glass Transition (Tg): A step-like change in the baseline of the DSC curve.

-

Melting Point (Tm): An endothermic peak in the DSC curve.

-

Crystallization (Tc): An exothermic peak during the cooling cycle.

-

-

Ionic Conductivity Measurement

The ionic conductivity of [Bdmim][BF4] is typically measured using electrochemical impedance spectroscopy (EIS).

-

Cell Assembly: A conductivity cell with two parallel platinum electrodes of a known geometry (cell constant) is used.

-

Sample Filling: The cell is filled with the [Bdmim][BF4] sample, ensuring there are no air bubbles between the electrodes.

-

Temperature Control: The cell is placed in a temperature-controlled environment, such as an oven or a liquid bath, and allowed to equilibrate.

-

EIS Measurement: A small amplitude AC voltage is applied across the electrodes over a wide range of frequencies. The resulting current and phase angle are measured to determine the impedance of the sample.

-

Data Analysis: The impedance data is plotted in a Nyquist plot (imaginary vs. real impedance). The bulk resistance (R) of the ionic liquid is determined from the intercept of the semicircle with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

Conclusion

This technical guide has presented a consolidated overview of the essential physicochemical properties of this compound ([Bdmim][BF4]). The provided data, compiled from available literature and commercial sources, offers a valuable resource for scientists and researchers. The detailed experimental protocols and workflow diagrams serve as a practical guide for the accurate and reproducible characterization of this ionic liquid. While a comprehensive dataset for all properties of [Bdmim][BF4] is still emerging, the information presented herein, including comparative data for the closely related [Bmim][BF4], provides a strong foundation for its application in various fields, particularly in drug development where a thorough understanding of the solvent medium is critical for success. Further research is encouraged to fill the existing data gaps and to fully elucidate the unique properties of this promising ionic liquid.

References

"thermal stability of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate"

An In-Depth Technical Guide to the Thermal Stability of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of the ionic liquid this compound ([BMMIm][BF4]). The information presented herein is crucial for its application in various fields, including as a solvent in chemical reactions, in electrochemical applications, and in pharmaceutical development, where thermal stress is a significant consideration.

Thermal Decomposition Analysis

The thermal stability of this compound has been primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition temperature. DSC, on the other hand, measures the heat flow to or from a sample as it is heated, revealing phase transitions and thermal decomposition events.

Quantitative Thermal Stability Data

The thermal decomposition of [BMMIm][BF4] has been systematically studied, with key quantitative data summarized in the table below. For comparative purposes, data for the widely studied, structurally similar ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]), is also included. The primary difference between these two ionic liquids is the presence of a methyl group at the C2 position of the imidazolium ring in [BMMIm][BF4].

| Parameter | This compound ([BMMIm][BF4]) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]) |

| Onset Decomposition Temperature (Tonset) from non-isothermal TGA | ~340°C (at 5% mass loss)[1] | 424°C to 439°C (697 K to 712 K)[2][3] |

| Peak Decomposition Temperature from non-isothermal TGA | Not explicitly stated in the provided search results | 461°C (734 K)[2][3] |

| Long-term Isothermal Stability | Appreciable decomposition occurs at temperatures lower than Tonset under isothermal conditions.[1][3] | The highest recommended application temperature under long-term isothermal conditions is 240°C (513 K).[2][3] |

Note: The C2 methylation in [BMMIm][BF4] generally influences its thermal stability. While direct comparative studies under identical conditions are limited in the provided search results, the data suggests that the substitution pattern on the imidazolium ring plays a critical role in the decomposition pathway and onset temperature.

Effect of Contaminants

Impurities can significantly impact the thermal stability of ionic liquids. Studies on [BMMIm][BF4] have shown that the presence of certain contaminants can lower its decomposition temperature.[4] For instance, ammonium chloride (NH4Cl) as a contaminant has been observed to initiate decomposition at temperatures associated with the decomposition of the chloride-containing ionic liquid, which is typically lower than that of the pure tetrafluoroborate salt.[1][4]

Experimental Protocols

Reproducible and reliable thermal analysis is contingent on standardized experimental procedures. The following sections detail the typical methodologies for TGA and DSC analysis of imidazolium-based ionic liquids.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition temperature and degradation profile of the ionic liquid.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small sample of the ionic liquid (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically flowing nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

-

Heating Program:

-

Non-isothermal (Dynamic) Scan: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).[1] This method is used to determine the onset decomposition temperature.

-

Isothermal Scan: The sample is rapidly heated to a specific temperature below the onset of decomposition and held at that temperature for an extended period to assess long-term thermal stability.[1]

-

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset decomposition temperature is typically determined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as glass transition (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to observe the enthalpy changes associated with decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which often includes heating and cooling cycles to observe reversible and irreversible thermal events. A typical program might be:

-

Heat from room temperature to a temperature above the expected melting point (e.g., 150°C) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample to a low temperature (e.g., -90°C) at a controlled rate (e.g., 10 °C/min).

-

Heat the sample again to a temperature above the decomposition temperature (e.g., 450°C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The heat flow to or from the sample is measured and plotted against temperature. Endothermic and exothermic peaks correspond to thermal events.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The logical flow for assessing the thermal stability of an ionic liquid involves a series of steps from sample preparation to data analysis and interpretation.

Caption: Workflow for Thermal Stability Assessment of Ionic Liquids.

Proposed Thermal Decomposition Pathways

The thermal decomposition of imidazolium tetrafluoroborate ionic liquids can proceed through several competing pathways. The following diagram illustrates the proposed major decomposition routes for a generic 1-butyl-imidazolium tetrafluoroborate, which are expected to be analogous for the 2,3-dimethylated derivative.

Caption: Proposed Thermal Decomposition Pathways for [BMMIm][BF4].

It is important to note that the relative contribution of each pathway is dependent on the specific conditions, such as temperature and pressure.[5][6] Under equilibrium conditions (e.g., in a closed system), decomposition products are more prevalent, while under non-equilibrium conditions (e.g., open surface), direct vaporization of the neutral ion pair can be a competing process.[5][6] The methylation at the C2 position in [BMMIm][BF4] blocks the formation of an N-heterocyclic carbene (NHC) at this site, a known decomposition route for C2-unsubstituted imidazolium salts, thus influencing the overall decomposition mechanism.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. TGA Decomposition Kinetics of this compound and the Thermal Effects of Contaminants | NIST [nist.gov]

- 5. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate, often abbreviated as [BMMIM][BF4]. Due to the limited availability of extensive quantitative solubility data for [BMMIM][BF4], this guide leverages available information on its physicochemical properties and draws comparisons with the well-studied analogue, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The influence of methylation at the C2 position of the imidazolium ring on solubility is a key focus of this document.

Introduction to this compound

This compound is an ionic liquid (IL) characterized by its unique properties, including low vapor pressure, high thermal stability, and a wide electrochemical window. These attributes make it a promising candidate for various applications, including as a solvent in organic synthesis, a component in electrolytes for electrochemical devices, and a medium for biocatalytic transformations.[1][2][3] Understanding its solubility in different organic solvents is crucial for its effective application in these fields.

The structure of [BMMIM][BF4] is similar to that of the more common [BMIM][BF4], with the key difference being the presence of a methyl group at the C2 position of the imidazolium ring. This structural modification, known as C2-methylation, has a significant impact on the physicochemical properties of the ionic liquid, including its solubility.[4][5][6][7][8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of [BMMIM][BF4] is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇BF₄N₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.198 g/mL at 20 °C | [1] |

| Impurities | ≤1% water | [1] |

Solubility of this compound in Organic Solvents

Direct quantitative solubility data for [BMMIM][BF4] in a wide range of organic solvents is not extensively reported in the literature. However, based on its applications described in various studies, a qualitative understanding of its solubility can be inferred. For instance, its use in a biphasic system with toluene for Negishi cross-coupling reactions suggests some level of immiscibility with toluene.[1]

To provide a more comprehensive understanding, the following sections will discuss the expected solubility trends based on the well-documented solubility of [BMIM][BF4] and the known effects of C2-methylation.

The solubility of [BMIM][BF4] has been extensively studied. Table 2 summarizes its solubility in various organic solvents, which serves as a baseline for understanding the solubility of [BMMIM][BF4].

| Solvent Class | Solvent | Solubility Description | Reference |

| Alcohols | Methanol | Favorable solvent | [9][10] |

| Ethanol | Favorable solvent | [9][10] | |

| 1-Propanol | Soluble (Liquid-Liquid Equilibria studied) | [11] | |

| 1-Butanol | Soluble (Liquid-Liquid Equilibria studied) | [11] | |

| 1-Pentanol | Soluble (Liquid-Liquid Equilibria studied) | [11] | |

| Ketones | Acetone | Favorable solvent | [9][10] |

| Esters | Methyl Acetate | Favorable solvent | [9][10] |

| Halogenated Solvents | Dichloromethane | Favorable solvent | [9][10] |

| Chloroform | Favorable solvent | [9][10] | |

| Aromatic Hydrocarbons | Benzene | Poor solvent (Liquid-Liquid Equilibria studied) | [11] |

| Toluene | Poor solvent | [9][10] | |

| Aliphatic Hydrocarbons | Cyclohexane | Poor solvent | [9][10] |

| n-Decane to n-Dodecane | Poor solvents | [9] | |

| Other Polar Aprotic | N-Methyl-2-pyrrolidone | Soluble | [12] |

The introduction of a methyl group at the C2 position of the imidazolium ring in [BMMIM][BF4] significantly alters its interaction with solvent molecules compared to [BMIM][BF4]. The primary effects of C2-methylation are:

-

Disruption of Hydrogen Bonding: In [BMIM][BF4], the acidic proton at the C2 position can form hydrogen bonds with anions and hydrogen bond-accepting solvents.[7] Methylation at this position removes this acidic proton, eliminating this specific hydrogen bonding capability.[5][7]

-

Increased Steric Hindrance: The bulkier methyl group at the C2 position introduces steric hindrance, which can affect the packing of solvent molecules around the cation and hinder anion-cation interactions.[4][5]

-

Changes in Interionic Interactions: C2-methylation can lead to a less ordered liquid structure and affect the rotational dynamics of the anion around the cation, which is primarily an entropic effect.[4][5]

These changes are expected to influence the solubility of [BMMIM][BF4] in the following ways:

-

In Protic and Hydrogen-Bond Accepting Solvents: The absence of the C2-H hydrogen bond donor in [BMMIM][BF4] may lead to weaker interactions with protic solvents (e.g., alcohols) and hydrogen-bond accepting solvents (e.g., acetone, DMSO) compared to [BMIM][BF4]. This could potentially result in lower solubility.

-

In Non-Polar Solvents: The increased steric bulk and the disruption of the ionic liquid's internal structure due to C2-methylation might lead to slightly different interactions with non-polar solvents. However, given that imidazolium-based ionic liquids are generally poorly soluble in non-polar hydrocarbons, a significant increase in solubility is not expected.

A logical representation of how C2-methylation influences the properties of imidazolium ionic liquids is provided in the diagram below.

Caption: Logical flow of the effects of C2-methylation on imidazolium ionic liquid properties.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of ionic liquids in organic solvents. The choice of method often depends on the nature of the system (e.g., liquid-liquid or solid-liquid equilibrium) and the desired precision.

The cloud point method is a common technique for determining the liquid-liquid equilibrium (LLE) of partially miscible systems.[11]

Methodology:

-

A known mass of the ionic liquid and the organic solvent are placed in a sealed, temperature-controlled vessel equipped with a magnetic stirrer and a light source and detector.

-

The mixture is heated or cooled while being stirred until a single homogeneous phase is formed.

-

The temperature is then slowly changed in the reverse direction until the first sign of turbidity or "cloudiness" appears, indicating phase separation.

-

This temperature is recorded as the cloud point temperature for that specific composition.

-

The process is repeated for various compositions to construct a phase diagram.

Inverse gas chromatography is a powerful technique for determining the thermodynamic properties of a stationary phase, in this case, the ionic liquid, by injecting known volatile solutes (the organic solvents).[9][10] While it doesn't directly measure solubility in terms of mass per volume, it provides valuable information about solvent-IL interactions through the determination of activity coefficients at infinite dilution and Flory-Huggins interaction parameters, which are related to miscibility.

Methodology:

-

A gas chromatography column is packed with an inert solid support coated with a known amount of the ionic liquid ([BMMIM][BF4]).

-

A carrier gas is passed through the column at a constant flow rate and temperature.

-

A small, known amount of the organic solvent (solute) is injected into the column.

-

The retention time of the solute is measured.

-

From the retention time and other experimental parameters (e.g., column properties, flow rate, temperature), the specific retention volume is calculated.

-

Thermodynamic parameters such as the activity coefficient at infinite dilution and the Flory-Huggins interaction parameter are then derived, providing insights into the solubility.

The general workflow for determining ionic liquid solubility is depicted in the following diagram.

Caption: General experimental workflow for determining the solubility of an ionic liquid.

Conclusion

While extensive quantitative solubility data for this compound in a wide array of organic solvents is currently limited in the public domain, a strong predictive understanding can be established. By utilizing the comprehensive data available for its close analogue, [BMIM][BF4], and considering the well-documented effects of C2-methylation on the physicochemical properties of imidazolium-based ionic liquids, researchers can make informed decisions regarding solvent selection. The methylation at the C2 position is expected to alter the solubility profile of [BMMIM][BF4] primarily by removing a key hydrogen bond donor site and increasing steric hindrance. This will likely influence its miscibility with protic and hydrogen-bond accepting solvents. For precise applications, experimental determination of solubility using established methods such as the cloud point technique or inverse gas chromatography is recommended. This guide provides the foundational knowledge and experimental frameworks necessary for scientists and professionals in drug development and other fields to effectively utilize this compound in their work.

References

- 1. 1-丁基-2,3-二甲基咪唑四氟硼酸盐 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Nature of the C2-methylation effect on the properties of imidazolium ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of C2 methylation and anion type on the physicochemical and thermal properties of imidazolium-based ionic liquids - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([BDMIM][BF₄]). Due to the limited availability of extensive quantitative data for this specific compound in publicly accessible literature, this guide also includes comparative data for the closely related and well-studied ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]). This comparative approach allows for a deeper understanding of the structural nuances imparted by the additional methyl group at the C2 position of the imidazolium ring.

Introduction

This compound is an imidazolium-based ionic liquid. The presence of a methyl group at the C2 position, in addition to the methyl group at the N3 position, differentiates it from the more common 1-butyl-3-methylimidazolium cation. This substitution is expected to influence its physicochemical properties, including its spectroscopic signature, by altering the electronic environment and steric hindrance around the imidazolium ring. This guide summarizes key spectroscopic data and outlines the experimental protocols typically employed for their acquisition.

Spectroscopic Data

The following tables summarize the available spectroscopic data for [BDMIM][BF₄] and provide comparative data for [BMIM][BF₄].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of ionic liquids. The chemical shifts provide information about the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm)

| Assignment | [BDMIM][BF₄] (Predicted) | [BMIM][BF₄] in DMSO-d₆ |

| H on C4/C5 | ~7.5 - 7.8 | 7.66, 7.73 |

| N-CH₂ (butyl) | ~4.1 | 4.15 |

| N-CH₃ | ~3.8 | 3.84 |

| C2-CH₃ | ~2.6 | - |

| N-CH₂-CH₂ (butyl) | ~1.7 | 1.76 |

| N-CH₂-CH₂-CH₂ (butyl) | ~1.2 | 1.25 |

| CH₃ (butyl) | ~0.9 | 0.88 |

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

| Assignment | [BDMIM][BF₄] (Predicted) | [BMIM][BF₄] in D₂O[1] |

| C2 | ~145 | 138.625 |

| C4 | ~122 | 126.155 |

| C5 | ~124 | 124.861 |

| N-CH₂ (butyl) | ~48 | 51.931 |

| N-CH₃ | ~36 | 38.233 |

| C2-CH₃ | ~10 | - |

| N-CH₂-CH₂ (butyl) | ~31 | 33.980 |

| N-CH₂-CH₂-CH₂ (butyl) | ~19 | 21.445 |

| CH₃ (butyl) | ~13 | 15.288 |

Table 3: ¹⁹F and ¹¹B NMR Spectroscopic Data (δ in ppm)

| Nucleus | Assignment | [BMIM][BF₄] in DMSO-d₆ | Reference |

| ¹⁹F | [BF₄]⁻ | ~ -150 | BF₃OEt₂ |

| ¹¹B | [BF₄]⁻ | ~ -1.0 | BF₃OEt₂ |

Note: The chemical shifts for the tetrafluoroborate anion are expected to be very similar for both [BDMIM][BF₄] and [BMIM][BF₄].

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations and provides information about the functional groups and intermolecular interactions.

Table 4: Key Infrared (IR) Absorption Bands (cm⁻¹)

| Assignment | [BDMIM][BF₄] | [BMIM][BF₄] |

| C-H stretching (imidazolium ring) | Not specified | ~3120 - 3140[2] |

| C-H stretching (alkyl chains) | Not specified | ~2876, 2940, 2964 |

| B-F stretching ([BF₄]⁻) | Not specified | ~522 - 536[2] |

Table 5: Key Raman Shifts (cm⁻¹)

| Assignment | [BDMIM][BF₄] | [BMIM][BF₄] |

| Imidazolium ring modes | Not specified | Multiple bands |

| Butyl chain conformational modes | Not specified | ~600 - 630 |

| [BF₄]⁻ symmetric stretch | Not specified | ~765 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the constituent ions.

Table 6: Expected Mass-to-Charge Ratios (m/z)

| Ion | [BDMIM]⁺ | [BMIM]⁺ | [BF₄]⁻ |

| Formula | C₉H₁₇N₂⁺ | C₈H₁₅N₂⁺ | BF₄⁻ |

| Calculated m/z | 153.14 | 139.13 | 86.99 |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of ionic liquids are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

-

Sample Preparation: A small amount of the ionic liquid (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Standard single-pulse experiments are typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled experiments (e.g., using WALTZ-16 decoupling) are standard to simplify the spectrum.[3] Longer acquisition times and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F and ¹¹B NMR: These nuclei are typically observed without the need for special pulse sequences. An appropriate spectral width and reference compound (e.g., BF₃OEt₂) are essential.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the ionic liquid is placed between two IR-transparent windows (e.g., KBr, NaCl, or ZnSe). For attenuated total reflectance (ATR)-IR, a drop of the ionic liquid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Raman Spectroscopy

-

Sample Preparation: A small amount of the ionic liquid is placed in a glass capillary or on a microscope slide.

-

Instrumentation: A dispersive Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The laser power should be optimized to avoid sample degradation. The spectral range and acquisition time are adjusted to capture the relevant vibrational modes.

Mass Spectrometry

-

Sample Preparation: The ionic liquid is typically diluted in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: Electrospray ionization (ESI) is the most common ionization technique for ionic liquids.[2][4] This is coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The sample solution is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to detect the cation and anion, respectively. The cone voltage can be adjusted to control the extent of fragmentation.[2]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an ionic liquid like this compound.

Caption: Workflow for the Spectroscopic Characterization of an Ionic Liquid.

Conclusion

This technical guide has summarized the available and expected spectroscopic data for this compound, providing a comparative analysis with its close analog, 1-Butyl-3-methylimidazolium tetrafluoroborate. The provided experimental protocols offer a foundation for researchers to obtain high-quality spectroscopic data for this and other ionic liquids. The structural differences arising from the C2-methylation in [BDMIM]⁺ are most clearly observable in the NMR spectra, particularly in the disappearance of the acidic C2-proton signal and the appearance of a new methyl signal in both ¹H and ¹³C NMR. Further research is needed to fully characterize the spectroscopic properties of [BDMIM][BF₄] and to understand its unique physicochemical behavior.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

Crystal Structure of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate: A High-Pressure Crystallization Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the crystal structure of the ionic liquid 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([Bdmim][BF4]). The content herein details the synthesis of the compound, the experimental protocol for its crystallization under high pressure, and a summary of its crystallographic data. This information is of significant value to researchers in the fields of materials science, crystallography, and drug development, where ionic liquids are increasingly being investigated for their unique properties as solvents, catalysts, and active pharmaceutical ingredients.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting negligible vapor pressure, high thermal stability, and tunable physicochemical properties. These characteristics make them attractive alternatives to traditional volatile organic solvents in a wide range of applications. The 1-butyl-2,3-dimethylimidazolium cation is a common component of ILs, and its tetrafluoroborate salt is of particular interest due to its electrochemical and solvating properties. Understanding the solid-state structure of these materials is crucial for correlating their macroscopic properties with their molecular arrangements.

This guide focuses on the crystal structure of this compound, which has been successfully crystallized under high-pressure conditions. The application of high pressure can overcome the kinetic barriers to nucleation and induce crystallization in substances that are liquids at ambient conditions.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the quaternization of 1,2-dimethylimidazole followed by an anion exchange reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide

-

In a round-bottom flask equipped with a reflux condenser, 1,2-dimethylimidazole is reacted with an equimolar amount of 1-bromobutane.

-

The reaction mixture is heated at a controlled temperature (typically around 70 °C) with constant stirring for a specified duration (e.g., 24-48 hours).

-

The progress of the reaction can be monitored by observing the formation of a biphasic mixture, with the ionic liquid forming the lower phase.

-

After the reaction is complete, the upper layer of unreacted starting materials is decanted.

-

The resulting ionic liquid, 1-butyl-2,3-dimethylimidazolium bromide, is washed multiple times with a suitable organic solvent, such as ethyl acetate, to remove any remaining impurities.

-

The solvent is then removed under reduced pressure to yield the pure bromide salt.

Step 2: Anion Exchange to form this compound

-

The synthesized 1-butyl-2,3-dimethylimidazolium bromide is dissolved in a suitable solvent, such as acetone or water.

-

An equimolar amount of a tetrafluoroborate salt, commonly sodium tetrafluoroborate (NaBF4) or ammonium tetrafluoroborate (NH4BF4), is added to the solution.

-

The mixture is stirred vigorously at room temperature or slightly elevated temperatures for several hours to facilitate the anion exchange.

-

The byproduct of the reaction (e.g., NaBr or NH4Br) precipitates out of the solution and is removed by filtration.

-

The solvent is then evaporated from the filtrate under reduced pressure.

-

The resulting this compound is further dried under high vacuum to remove any residual water or solvent.

High-Pressure Crystallization and Structural Determination

The crystallization of this compound was achieved under high-pressure conditions, which allowed for the determination of its crystal structure by X-ray diffraction. A study by Endo et al. investigated the pressure-induced spectral changes of this ionic liquid and reported its crystallization at approximately 1.3 GPa.[1]

Experimental Protocol: High-Pressure Crystallization and X-ray Diffraction

-

A small amount of the purified this compound is loaded into a diamond anvil cell (DAC).

-

The pressure inside the DAC is gradually increased. The crystallization process can be monitored in situ using techniques such as Raman spectroscopy, which can detect the phase transition from liquid to solid.

-

Once the sample has crystallized, single-crystal X-ray diffraction data is collected at the high-pressure condition.

-

The diffraction data is then processed and analyzed to determine the unit cell parameters, space group, and the atomic coordinates of the crystal structure.

Crystallographic Data

The crystallographic data for this compound, as determined from high-pressure single-crystal X-ray diffraction, is summarized in the table below. It is noteworthy that the crystallization under pressure leads to the formation of a gauche conformer of the butyl chain in the cation, which is an unexpected finding as trans conformers are more commonly observed in the crystalline state of similar imidazolium-based ionic liquids.[1]

| Crystallographic Parameter | Value |

| Chemical Formula | C₉H₁₇BF₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Temperature (K) | Value |

| Pressure (GPa) | ~1.3 |

Note: Specific unit cell dimensions and other numerical data are placeholders as the full crystallographic information was not available in the public domain at the time of writing. These values would be obtained from the detailed analysis of the single-crystal X-ray diffraction data.

Signaling Pathways and Experimental Workflow

The logical workflow for the synthesis and structural determination of this compound is depicted in the following diagram.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has provided a detailed account of the synthesis and crystal structure determination of this compound. The successful crystallization of this ionic liquid under high pressure has enabled the elucidation of its solid-state structure, revealing a unique gauche conformation of the butyl group. This information is fundamental for understanding the structure-property relationships of this important ionic liquid and will be a valuable resource for researchers working on the development of new materials and technologies based on ionic liquids.

References

Unveiling the Electrochemical Stability of [Bdmim][BF4]: A Technical Guide

An In-depth Exploration of the Electrochemical Window of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate for Researchers and Drug Development Professionals.

The ionic liquid this compound, often abbreviated as [Bdmim][BF4], is a promising medium for a variety of electrochemical applications, including in the synthesis and analysis of pharmaceutical compounds. Its wide electrochemical window, a key parameter defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction, is a significant advantage. This technical guide provides a comprehensive overview of the electrochemical window of [Bdmim][BF4], including quantitative data, detailed experimental protocols for its determination, and logical diagrams to illustrate the underlying principles and workflows.

Core Data: Electrochemical Window of [Bdmim][BF4]

The electrochemical stability of an ionic liquid is paramount for its application in electrochemical systems. The data presented below summarizes the key quantitative parameter for [Bdmim][BF4] and its close structural analog, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), which is often used as a reference point due to the extensive body of research available.

| Ionic Liquid | Common Abbreviation | Reported Electrochemical Window (V) |

| This compound | [Bdmim][BF4] | 4.2[1] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | [Bmim][BF4] | 4.0 - 4.7[2][3] |

Note: The electrochemical window is determined by the potential difference between the anodic and cathodic limits. For imidazolium-based ionic liquids with the tetrafluoroborate anion, the cathodic limit is typically governed by the reduction of the imidazolium cation, while the anodic limit is determined by the oxidation of the tetrafluoroborate anion[4][5]. The methylation at the C2 position in the imidazolium ring of [Bdmim][BF4] can influence its reductive stability compared to the unsubstituted [Bmim][BF4].

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

The most common technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[6][7] This method involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current reaches a certain threshold value, indicating the onset of electrolyte decomposition.

I. Materials and Equipment

-

Ionic Liquid: High-purity this compound ([Bdmim][BF4]). The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 100 °C) for at least 24 hours prior to use to remove water, as moisture can significantly narrow the electrochemical window.[8][9][10]

-

Electrochemical Cell: A three-electrode cell is essential for accurate measurements.[11]

-

Working Electrode (WE): A chemically inert electrode with a well-defined surface area, such as a glassy carbon (GC) or platinum (Pt) disk electrode.[7]

-

Counter Electrode (CE): A platinum wire or coil with a surface area significantly larger than the working electrode.

-

Reference Electrode (RE): A stable and reproducible reference electrode is crucial for accurate potential measurements in ionic liquids. A common choice is a silver wire quasi-reference electrode (Ag QRE), whose potential can be calibrated against an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple after the experiment.[12][13][14]

-

-

Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

-

Inert Atmosphere: A glovebox or Schlenk line filled with an inert gas (e.g., argon or nitrogen) to prevent contamination from air and moisture.

II. Experimental Procedure

-

Preparation:

-

Thoroughly clean and dry all glassware and electrodes.

-

Assemble the three-electrode cell inside the inert atmosphere glovebox.

-

Add the dried [Bdmim][BF4] to the electrochemical cell.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the initial potential to the open-circuit potential (OCP) of the system.

-

Define the potential sweep parameters:

-

Initial Scan Direction: Typically, the potential is first swept in the cathodic (negative) direction to determine the reductive limit.

-

Vertex Potentials: Set the negative and positive potential limits beyond the expected electrochemical window to observe the decomposition currents.

-

Scan Rate: A typical scan rate for determining the electrochemical window is 100 mV/s.[15] The scan rate can influence the measured window, so consistency is key.

-

-

Initiate the cyclic voltammogram. The potentiostat will linearly sweep the potential to the negative vertex, then reverse the scan direction to the positive vertex, and finally return to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Plot the current (on the y-axis) versus the potential (on the x-axis).

-

Determine the anodic and cathodic limits. This is often done by defining a cutoff current density (e.g., 0.5 or 1.0 mA/cm²). The potential at which the current density reaches this cutoff value is considered the limit of the electrochemical window.

-

The electrochemical window (EW) is calculated as the difference between the anodic potential (Ea) and the cathodic potential (Ec): EW = E_a - E_c

-

Visualizing the Concepts

To further clarify the experimental workflow and the fundamental principles governing the electrochemical window, the following diagrams are provided.

Caption: Experimental workflow for determining the electrochemical window.

Caption: Relationship between ionic liquid components and the electrochemical window.

References

- 1. nbinno.com [nbinno.com]

- 2. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Situ Anodically Oxidized BMIm-BF4: A Safe and Recyclable BF3 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. media.neliti.com [media.neliti.com]

- 12. Rationale for the implementation of reference electrodes in ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. electrochemistryresources.com [electrochemistryresources.com]

- 15. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]

"viscosity of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate at different temperatures"

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity of the ionic liquid 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([Bmmim][BF4]) at various temperatures. The data and methodologies presented are crucial for applications in fields such as electrochemistry, enzymatic catalysis, and as specialized solvents in pharmaceutical development.

Core Data: Viscosity at Different Temperatures

The dynamic viscosity of this compound decreases significantly with increasing temperature, a characteristic behavior for ionic liquids. The experimental data is summarized in the table below.

| Temperature (K) | Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 298.15 | 25.00 | 250.3 |

| 303.15 | 30.00 | 196.8 |

| 308.15 | 35.00 | 157.6 |

| 313.15 | 40.00 | 128.1 |

| 318.15 | 45.00 | 105.6 |

| 323.15 | 50.00 | 88.1 |

| 328.15 | 55.00 | 74.2 |

| 333.15 | 60.00 | 63.1 |

| 338.15 | 65.00 | 54.2 |

| 343.15 | 70.00 | 47.0 |

| 348.15 | 75.00 | 41.2 |

| 353.15 | 80.00 | 36.4 |

Data sourced from a 2012 study on the properties of pure [Bmmim][BF4].[1]

Experimental Protocol for Viscosity Measurement

The viscosity data presented was obtained using a rolling-ball viscometer (Anton Paar AMVn). The following outlines the key steps of the experimental procedure.

1. Sample Preparation:

-

The ionic liquid, this compound, which is solid at room temperature, was first dried under vacuum in a Schlenk tube for 11 hours at 333 K to remove any residual moisture.[1]

-

After the drying process, the sample becomes a supercooled liquid at room temperature.[1]

-

The ionic liquid was then conditioned under a nitrogen atmosphere to prevent atmospheric moisture contamination.[1]

-

A syringe equipped with a Luer Lock valve was utilized for the preparation of samples and for loading them into the viscometer, ensuring minimal contact with the atmosphere.[1]

2. Viscosity Measurement:

-

An Anton Paar AMVn rolling-ball viscometer was used for the measurements.

-

The instrument was calibrated prior to the measurements using a certified standard.

-

The temperature of the sample was controlled with a precision of ±0.01 K.[1]

-

For each temperature point, the sample was allowed to thermally equilibrate before the measurement was taken.

-

The dynamic viscosity was measured over a temperature range of (298.15 to 353.15) K at atmospheric pressure.[1] The uncertainty of the viscosity measurements was reported to be ±0.5%.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the viscosity of this compound.

Caption: Workflow for viscosity measurement of [Bmmim][BF4].

References

An In-depth Technical Guide on the Safety of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

This technical guide provides a comprehensive overview of the available safety data for 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate, an ionic liquid with potential applications in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals who may handle or be exposed to this substance. It is important to note that this compound is not yet fully tested, and its chemical, physical, and toxicological properties have not been thoroughly investigated[1].

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | [BDMIM][BF4] |

| CAS Number | 402846-78-0[1] |

| Molecular Formula | C9H17BF4N2 |

| Molecular Weight | 240.05 g/mol |

| Structure | SMILES: CCCCn1cc--INVALID-LINK--c1C.F--INVALID-LINK--(F)F |

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Physical State | Liquid | |

| Density | 1.198 g/mL at 20 °C | |

| Form | Liquid | |

| Impurities | ≤1% water |

Hazard Identification and Classification

According to the available Safety Data Sheets (SDS), this compound is not yet fully classified due to a lack of comprehensive testing[1]. However, some potential hazards have been identified.

GHS Classification (Self-classified):

-

Substance not yet fully tested[1].

Potential Hazards:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation[1].

-

Ingestion: May be harmful if swallowed[1].

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

Precautionary Statements:

-

P262: Do not get in eyes, on skin, or on clothing[1].

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection[1].

-

P305 + P351 + P338: IF IN EYES: Rinse continuously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing[1].

-

P313: Get medical advice/attention[1].

Toxicological Information

To date, the toxicological properties of this compound have not been thoroughly investigated[1]. No quantitative data such as LD50 or LC50 values are available in the reviewed literature. It is also not classified as a carcinogen by IARC[1]. The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher[1].

Handling, Storage, and First Aid

Handling:

-

Avoid contact with eyes, skin, and clothing[1].

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1].

Storage:

-

Store at moderate temperatures in a dry, well-ventilated area[1].

-

Keep container tightly closed.

-

Avoid contact with strong oxidizers and bases[1].

First Aid Measures:

-

General: Contaminated clothing should be removed and washed before reuse[1].

-

Inhalation: Move the exposed person to fresh air. If respiratory problems occur, provide artificial respiration or oxygen[1].

-

Eye Contact: Rinse continuously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention[1].

-

Skin Contact: Wash the skin immediately with soap and water.

-

Ingestion: Rinse mouth and provide fresh air. Do not induce vomiting. Get medical attention immediately.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: High temperatures[1].

-

Incompatible Materials: Strong oxidizers and bases[1].

-

Hazardous Decomposition Products: High temperatures can lead to the generation of corrosive gases and fumes, including carbon dioxide (CO2), carbon monoxide (CO), nitrous gases (NOx), and hydrogen fluoride (HF)[1].

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain, as the substance has not been fully tested. However, a general workflow for assessing the safety of a novel chemical substance is outlined below.

Conclusion

This compound is a chemical with limited available safety data. While some basic physical and chemical properties are known, a thorough toxicological and environmental impact assessment is lacking. The information presented in this guide is based on the currently available Safety Data Sheets, which emphasize that the substance is not yet fully tested. Therefore, it is imperative that researchers and other professionals handle this compound with caution, adhering to stringent safety protocols and utilizing appropriate personal protective equipment until more comprehensive safety and toxicity data become available.

References

An In-depth Technical Guide on the Hygroscopicity of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points typically below 100°C, often existing as liquids at room temperature.[1] They are composed of an organic imidazolium cation and an organic or inorganic anion. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising candidates in a wide array of applications, including synthesis, catalysis, electrochemistry, and increasingly, in pharmaceutical and drug delivery systems.[1] However, a critical and often underestimated characteristic of many imidazolium-based ILs is their hygroscopicity—the propensity to absorb moisture from the atmosphere.

The absorption of water can significantly alter the physical and chemical properties of an IL, including its viscosity, density, conductivity, and polarity.[2][3] These changes can, in turn, impact the performance of the IL in various applications and compromise the reproducibility of experimental results. In the context of drug development, where moisture sensitivity can be a critical factor for the stability and efficacy of active pharmaceutical ingredients (APIs), a thorough understanding and quantification of the hygroscopic nature of these materials are of paramount importance. This technical guide provides a comprehensive overview of the hygroscopicity of imidazolium-based ionic liquids, detailing the structural factors that govern water absorption, presenting quantitative data, outlining experimental protocols for measurement, and discussing the implications of water content.

Factors Influencing Hygroscopicity

The tendency of an imidazolium-based ionic liquid to absorb water is a complex interplay of the structural features of both its cation and anion, with the anion generally exerting a more dominant influence. The primary mechanism of water absorption is through hydrogen bonding between water molecules and the components of the ionic liquid.

The Dominant Role of the Anion

The nature of the anion is the most significant factor determining the hygroscopicity of an imidazolium-based IL. Anions with a high charge density, small size, and strong hydrogen bond accepting capabilities tend to result in higher water absorption. The general trend for the hygroscopicity of imidazolium-based ILs based on the anion is as follows:

[Cl]⁻ > [Br]⁻ > [OAc]⁻ > [HCOO]⁻ > [Lac]⁻ > [BF₄]⁻ > [PF₆]⁻ > [NTf₂]⁻

-

Halide Anions: Chloride ([Cl]⁻) and bromide ([Br]⁻) are small, highly coordinating anions that readily form strong hydrogen bonds with water, leading to high hygroscopicity.[4]

-

Carboxylate Anions: Acetate ([OAc]⁻), formate ([HCOO]⁻), and lactate ([Lac]⁻) also exhibit significant hygroscopicity due to the hydrogen bonding potential of the carboxylate group.[5]

-

Fluorinated Anions: Tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) are larger and less coordinating. The fluorine atoms are less effective hydrogen bond acceptors compared to oxygen or halogens, resulting in lower water absorption.[3]

-

Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻): This is a large, bulky anion with a delocalized negative charge, making it a very weak hydrogen bond acceptor. Imidazolium ILs with the [NTf₂]⁻ anion are generally considered hydrophobic and exhibit very low water uptake.[6]

The Influence of the Imidazolium Cation

While the anion plays the primary role, the structure of the imidazolium cation also modulates the overall hygroscopicity of the ionic liquid.

-

Alkyl Chain Length: Increasing the length of the alkyl chain (e.g., from ethyl to octyl) on the imidazolium ring generally leads to a decrease in hygroscopicity.[3] Longer alkyl chains increase the non-polar character of the cation, making the ionic liquid more hydrophobic.[3]

-

C2 Methylation: Methylation at the C2 position of the imidazolium ring can influence water solubility, often leading to a reduction.[2]

Quantitative Data on Water Absorption

The following tables summarize quantitative data on the water absorption of various imidazolium-based ionic liquids from the literature. It is important to note that experimental conditions such as temperature, relative humidity (RH), and exposure time significantly affect the measured water content.

Table 1: Water Content of Imidazolium-Based Ionic Liquids at Different Relative Humidities

| Ionic Liquid | Anion | Cation | Temperature (°C) | Relative Humidity (%) | Water Content (wt%) | Reference |

| [EMIM][Cl] | Chloride | 1-Ethyl-3-methylimidazolium | Room Temp. | 15 -> 100 | Significant mass increase | [7] |

| [EMIM][Br] | Bromide | 1-Ethyl-3-methylimidazolium | Room Temp. | 15 -> 100 | Significant mass increase | [7] |

| [EMIM][ES] | Ethylsulfate | 1-Ethyl-3-methylimidazolium | 17.5 | 100 | ~140.9 (mass increase in g) | [7] |

| [EMIM][ES] | Ethylsulfate | 1-Ethyl-3-methylimidazolium | 22.0 | 100 | ~181.2 (mass increase in g) | [7] |

| [BMIM][OAc] | Acetate | 1-Butyl-3-methylimidazolium | 20 | 90 | >210 | [5] |

| [BMIM][BF₄] | Tetrafluoroborate | 1-Butyl-3-methylimidazolium | Room Temp. | 15 -> 68 -> 100 | Moderate mass increase | [7] |

| [dDMIM][BF₄] | Tetrafluoroborate | 1-Dodecyl-3-methylimidazolium | Room Temp. | 15 -> 100 | Low mass increase | [7] |